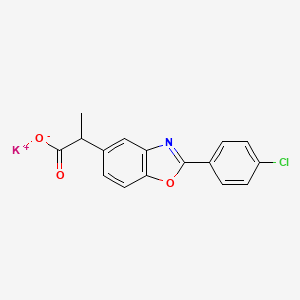
Benoxaprofen potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benoxaprofen potassium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States. The compound has the chemical formula C16H12ClNO3 and is known for its anti-inflammatory and analgesic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benoxaprofen potassium involves the condensation of 4-chlorobenzoyl chloride with 2-aminophenol to form 2-(4-chlorophenyl)benzoxazole. This intermediate is then subjected to a Friedel-Crafts acylation with propionic anhydride to yield benoxaprofen. The final step involves the neutralization of benoxaprofen with potassium hydroxide to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benoxaprofen potassium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benoxaprofen sulfoxide and benoxaprofen sulfone.
Reduction: Reduction reactions can convert benoxaprofen to its corresponding alcohol derivative.
Substitution: Halogenation and nitration reactions can introduce substituents onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Benoxaprofen sulfoxide, benoxaprofen sulfone.
Reduction: Benoxaprofen alcohol.
Substitution: Halogenated and nitrated derivatives of benoxaprofen.
Wissenschaftliche Forschungsanwendungen
Benoxaprofen potassium has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of NSAID synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its anti-inflammatory and analgesic properties in the treatment of arthritis and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Benoxaprofen potassium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The compound also affects other molecular targets and pathways, including the inhibition of leukocyte migration and the modulation of cytokine production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID of the propionic acid class, known for its analgesic and anti-inflammatory properties.
Naproxen: A widely used NSAID with similar mechanisms of action and therapeutic effects.
Ketoprofen: An NSAID with potent anti-inflammatory and analgesic effects.
Uniqueness
Benoxaprofen potassium is unique due to its specific chemical structure, which includes a benzoxazole ring. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties. Additionally, this compound has been associated with phototoxicity, a side effect not commonly observed with other NSAIDs .
Eigenschaften
CAS-Nummer |
93983-00-7 |
|---|---|
Molekularformel |
C16H11ClKNO3 |
Molekulargewicht |
339.81 g/mol |
IUPAC-Name |
potassium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H12ClNO3.K/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
HZEUKTMJUHKJKS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


plumbane](/img/structure/B13771670.png)
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
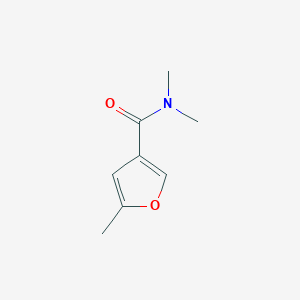
![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)

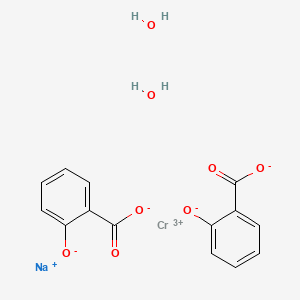


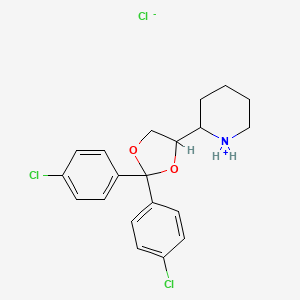

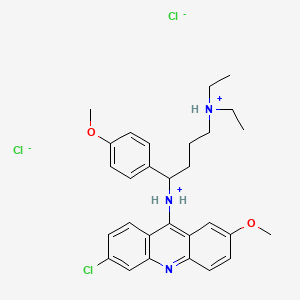
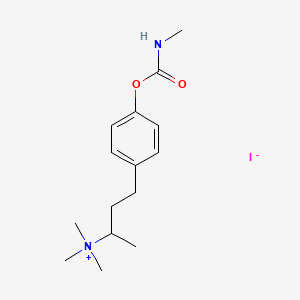
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)

